![molecular formula C8H7IN2O B1593160 3-Iodo-7-methoxy-1H-indazole CAS No. 351210-07-6](/img/structure/B1593160.png)
3-Iodo-7-methoxy-1H-indazole
Overview
Description
3-Iodo-7-methoxy-1H-indazole, also known as 3-IMI, is a heterocyclic compound with a molecular formula of C7H7IN2O. It is a member of the indazole family and is commonly used as a building block for organic synthesis. 3-IMI is a highly versatile molecule with a range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis Methodologies
Rhodium(III)-Catalyzed Oxidative Annulation : A study presented a rhodium(III)-catalyzed intermolecular C-H amination technique for synthesizing indazoles, demonstrating the compatibility of various functional groups and offering moderate to good yields. This method underscores the synthetic utility of 3-Iodo-7-methoxy-1H-indazole derivatives in constructing complex indazole scaffolds (Ning Wang et al., 2019).
Palladium-Catalyzed Direct C7-Arylation : Research has shown that direct C7-arylation of indazoles with iodoaryls using palladium catalysis provides an efficient route to 3-substituted 1H-indazole derivatives, expanding the toolkit for modifying indazole cores and highlighting the versatility of this compound in organic synthesis (M. Naas et al., 2014).
Biological Activities
Antibacterial and Antiproliferative Effects : A body of work focuses on the development of iodo-triazole derivatives for their biological activities. For instance, the synthesis of novel triazolyl-steroidal derivatives demonstrated cytotoxic activity against various cancer cell lines, indicating the potential of this compound derivatives in medicinal chemistry (G. Schneider et al., 2015).
Cyclooxygenase-1 (COX-1) Imaging Agents : The synthesis of 1,5-diaryl-1H-1,2,4-triazoles for use as positron emission tomography (PET) radioligands targeting COX-1 in the brain, showcases the application of this compound derivatives in developing diagnostic tools for neuroinflammation and other conditions (S. Shrestha et al., 2018).
Material Science Applications
- Electronically Active Materials : Research into the synthesis and properties of indazole-based electroactive materials reveals that derivatives of this compound exhibit high thermal stabilities and promising electrochemical and photoelectrical properties, underscoring their potential use in electronic devices (Monika Cekaviciute et al., 2012).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include 3-iodo-7-methoxy-1h-indazole, have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate kinases . This suggests that this compound might interact with its targets, potentially leading to changes in the activity of these kinases.
Biochemical Pathways
Given the potential kinase inhibition, it is plausible that this compound could affect pathways involving these kinases .
Result of Action
Given its potential role as a kinase inhibitor, it could potentially alter cellular signaling pathways, leading to changes in cell function .
properties
IUPAC Name |
3-iodo-7-methoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLCUJEOMSFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630240 | |
Record name | 3-Iodo-7-methoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351210-07-6 | |
Record name | 3-Iodo-7-methoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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